Isoquinoline-6-sulfonyl chloride

Overview

Description

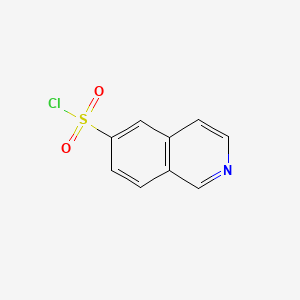

Isoquinoline-6-sulfonyl chloride is a sulfonylated derivative of isoquinoline, a heterocyclic aromatic compound. It serves as a critical intermediate in pharmaceutical synthesis, particularly for developing kinase inhibitors and other bioactive molecules . The compound is synthesized via sulfonylation of 6-aminoisoquinoline under controlled conditions, though the reported yield is relatively low (8%), suggesting challenges in its production scalability . Its molecular structure features a sulfonyl chloride (-SO₂Cl) group at the 6-position of the isoquinoline ring, which confers electrophilic reactivity for further functionalization.

Preparation Methods

Oxidative Chlorination of 6-(Benzylthio)isoquinoline

Synthesis of 6-(Benzylthio)isoquinoline

The process begins with nucleophilic aromatic substitution of 6-bromoisoquinoline (2) using benzyl mercaptan in dimethyl sulfoxide (DMSO) with potassium tert-butoxide as a base . Optimal conditions include:

-

Molar ratio : 1:1 stoichiometry of 6-bromoisoquinoline to benzyl mercaptan .

-

Work-up : Extraction with ethyl acetate and crystallization with hexane yield 6-(benzylthio)isoquinoline (4) as a pale yellow solid (85–90% purity) .

Key Reaction:

Oxidative Chlorination to Isoquinoline-6-Sulfonyl Chloride

Compound 4 undergoes oxidative chlorination using chlorine gas () in acetic acid at 0–5°C . The reaction proceeds via sulfinic acid intermediates, with critical parameters:

-

Acid addition : Direct addition of hydrochloric acid (HCl) precipitates This compound hydrochloride (5a) with 85% yield and >98% purity .

Work-Up Protocol:

-

Post-reaction, dichloromethane (DCM) is added for phase separation .

-

Crystallization with hexane isolates the hydrochloride salt .

Table 1: Optimization of Oxidative Chlorination

| Parameter | Optimal Condition | Yield (%) | Purity (%) |

|---|---|---|---|

| Temperature | 0–5°C | 85 | >98 |

| Equivalents | 2.5 | 82 | 97 |

| Solvent | Acetic acid | 85 | >98 |

Diazotization-Chlorosulfonylation of 6-Aminoisoquinoline

Diazotization with Nitrous Acid

6-Aminoisoquinoline (3) is diazotized using sodium nitrite () in concentrated HCl at 0°C . The diazonium intermediate is highly reactive and requires immediate use in subsequent steps .

Key Reaction:

2 + \text{HCl} \rightarrow \text{Diazonium salt} \xrightarrow{SOCl2} \text{this compound (1)}

Chlorosulfonylation with Thionyl Chloride

The diazonium salt reacts with thionyl chloride () in the presence of copper(II) chloride () as a catalyst . Critical factors include:

-

Acid addition : Post-reaction neutralization with sodium bicarbonate and extraction with DCM yield the free sulfonyl chloride .

Table 2: Diazotization-Chlorosulfonylation Performance

| Parameter | Condition | Yield (%) | Purity (%) |

|---|---|---|---|

| Temperature | 0°C | 65 | 90 |

| Loading | 5 mol% | 70 | 92 |

| Work-up | DCM extraction | 65 | 90 |

Comparative Analysis of Synthetic Routes

Yield and Purity

-

Oxidative chlorination outperforms diazotization in yield (85% vs. 65%) and purity (>98% vs. 90%) due to stabilized acid addition salts .

-

The free base of this compound decomposes during silica gel chromatography, reducing recovery to 8% .

Industrial Scalability

-

Oxidative route : Preferred for large-scale production due to fewer steps and higher reproducibility .

-

Diazotization route : Limited by hazardous diazonium intermediates and lower yields .

Table 3: Method Comparison

| Criterion | Oxidative Chlorination | Diazotization |

|---|---|---|

| Steps | 2 | 3 |

| Yield | 85% | 65% |

| Purity | >98% | 90% |

| Scalability | High | Moderate |

Stabilization via Acid Addition Salts

This compound’s hydrochloride salt (5a) is isolated by adding HCl to the reaction mixture, achieving:

-

Enhanced stability : No degradation during storage at –20°C for 6 months .

-

Direct utility : The salt reacts with amines without prior neutralization, streamlining sulfonamide synthesis .

Synthesis of Sulfonamide Derivatives:

Chemical Reactions Analysis

Types of Reactions

Isoquinoline-6-sulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be replaced by other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, leading to the formation of different isoquinoline derivatives.

Cyclization Reactions: This compound can undergo cyclization reactions to form polycyclic compounds with potential biological activities

Common Reagents and Conditions

Common reagents used in these reactions include thionyl chloride, DMF, and various nucleophiles such as amines and alcohols. Reaction conditions typically involve heating and the use of solvents like dichloromethane.

Major Products Formed

Scientific Research Applications

Isoquinoline-6-sulfonyl chloride has a wide range of scientific research applications, including:

Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals, including kinase inhibitors and other bioactive molecules.

Organic Synthesis: The compound serves as a versatile building block for the synthesis of complex organic molecules.

Biological Studies: Isoquinoline derivatives are studied for their potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties

Mechanism of Action

The mechanism of action of isoquinoline-6-sulfonyl chloride involves its ability to react with nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives. These derivatives can interact with various molecular targets, including enzymes and receptors, to exert their biological effects. The specific pathways involved depend on the nature of the derivative and its target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key differences between Isoquinoline-6-sulfonyl chloride and its analogs:

*Inferred from analogous quinoline derivative ().

Key Observations:

- Backbone Differences: Isoquinoline derivatives differ from quinoline analogs in nitrogen atom placement, altering electronic properties. Isoquinoline’s fused benzene and pyridine rings (with nitrogen at position 2) confer distinct reactivity compared to quinoline (nitrogen at position 1) .

- Substituent Effects: The sulfonyl chloride group enhances electrophilicity, making this compound more reactive in nucleophilic substitutions than 6-chloroisoquinoline .

- Synthesis Challenges: The low yield of this compound contrasts with unspecified yields for quinoline-based analogs, suggesting isoquinoline’s structural complexity may hinder efficient synthesis .

Biological Activity

Isoquinoline-6-sulfonyl chloride is a chemical compound that has garnered attention in medicinal chemistry due to its significant biological activity and utility as an intermediate in the synthesis of various pharmaceutical compounds. This article delves into the biological activity of this compound, exploring its mechanisms of action, applications, and relevant research findings.

This compound has the molecular formula . The compound features a sulfonyl chloride functional group attached to an isoquinoline structure, which contributes to its reactivity and versatility in organic synthesis. The sulfonyl chloride group allows for diverse chemical transformations, making it a valuable building block in drug development and organic synthesis .

The biological activity of this compound primarily stems from its ability to react with nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives. These derivatives can interact with various molecular targets, including enzymes and receptors, thereby exerting biological effects. Notably, isoquinoline derivatives are studied for their potential anticancer, antimicrobial, and anti-inflammatory properties .

Applications in Medicinal Chemistry

This compound serves multiple roles in medicinal chemistry:

- Intermediate for Drug Synthesis: It is utilized as an intermediate in the synthesis of pharmaceuticals such as kinase inhibitors and other bioactive molecules.

- Treatment of Glaucoma and Cardiovascular Diseases: Research indicates that derivatives of this compound can be effective in treating conditions like glaucoma and cardiovascular diseases . The mechanism often involves interaction with specific enzymes or receptors.

Research Findings

Case Studies:

-

Synthesis and Evaluation of Sulfonamide Derivatives:

A notable study synthesized isoquinoline-6-sulfonamide compounds from this compound. These compounds were evaluated for their pharmacological activities against various diseases, demonstrating significant potential as therapeutic agents . -

Inhibition Studies:

Another research highlighted the inhibition of carbonic anhydrase (CA) isoforms by novel quinoline derivatives synthesized from this compound. The study reported varying degrees of inhibition, indicating the importance of structural modifications on biological activity .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with other similar compounds:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| Trifluoroacetyl chloride | Contains trifluoroacetyl group | Strong electrophilic nature; used in acylation reactions |

| Sulfonamide derivatives | Contains sulfonamide functional groups | Broad range of biological activities |

| Tetrahydroisoquinoline derivatives | Similar isoquinoline core structure | Varying functional groups lead to diverse reactivity |

This table illustrates how this compound stands out due to its unique combination of the isoquinoline structure with the sulfonyl chloride group, allowing for diverse reactivity patterns not found in simpler compounds .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Isoquinoline-6-sulfonyl Chloride, and how do reaction parameters (e.g., temperature, catalysts) influence yield and purity?

- Methodological Answer : Synthesis typically involves sulfonylation of the isoquinoline core followed by halogenation. For example, sulfonylation may use sulfuric anhydride, while halogenation employs reagents like phosphorus pentachloride. Yield optimization requires precise control of stoichiometry, temperature (e.g., 0–5°C for exothermic steps), and inert atmospheres. Purification via recrystallization or column chromatography is critical for high purity (>95%). Researchers should document reaction conditions (solvent, time, molar ratios) and validate purity using HPLC or NMR .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Key markers include aromatic proton signals (δ 7.5–9.0 ppm) and sulfonyl chloride group shifts (e.g., δ 3.5–4.5 ppm for adjacent protons).

- IR Spectroscopy : Confirm S=O stretches (~1350 cm⁻¹ and 1150 cm⁻¹) and C-Cl bonds (~600 cm⁻¹).

- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]+ at m/z 246.6) and fragmentation patterns validate molecular weight.

- HPLC : Use C18 columns with UV detection (λ = 254 nm) to assess purity. Always compare with reference standards .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported yields or purity of this compound across studies?

- Methodological Answer : Discrepancies often arise from variations in reaction setup (e.g., moisture sensitivity, reagent quality) or analytical methods. To address this:

Replicate experiments under strictly controlled conditions (e.g., anhydrous solvents, argon atmosphere).

Cross-validate results using orthogonal techniques (e.g., NMR vs. LC-MS for purity).

Tabulate comparative data (e.g., temperature vs. yield) to identify trends. For example, higher temperatures (>50°C) may degrade the sulfonyl chloride group, reducing yield .

Q. What experimental strategies can differentiate covalent vs. non-covalent enzyme inhibition mechanisms involving this compound?

- Methodological Answer :

- Kinetic Studies : Monitor time-dependent inactivation; covalent inhibitors show irreversible binding (non-linear kinetics).

- Mass Spectrometry : Detect enzyme-adduct formation (e.g., +246 Da shift from sulfonyl chloride conjugation).

- Mutagenesis : Replace active-site nucleophilic residues (e.g., serine, cysteine) and assess inhibition loss.

- X-ray Crystallography : Resolve inhibitor-enzyme structures to visualize covalent bonds. Compare with non-covalent analogs (e.g., sulfonamides) .

Q. How can computational modeling guide the design of this compound derivatives with enhanced target selectivity?

- Methodological Answer :

Perform docking simulations (e.g., AutoDock Vina) to predict binding poses in target enzymes (e.g., proteases).

Use QM/MM calculations to evaluate reaction energetics for covalent bond formation.

Apply SAR analysis to prioritize substituents (e.g., electron-withdrawing groups at position 6) that enhance electrophilicity.

Validate predictions with in vitro assays (e.g., IC50 measurements against off-targets) .

Q. Data Analysis and Reproducibility

Q. What statistical approaches are recommended for analyzing dose-response data in biological assays using this compound?

- Methodological Answer :

- Fit data to a logistic curve (e.g., Hill equation) to calculate IC50 values.

- Use ANOVA with post-hoc tests (e.g., Tukey’s) to compare treatment groups.

- Report confidence intervals (95% CI) and replicate experiments (n ≥ 3) to ensure robustness.

- Address outliers via Grubbs’ test or robust regression methods .

Q. How should researchers document synthetic procedures to ensure reproducibility in peer-reviewed studies?

- Methodological Answer :

- Include detailed protocols (e.g., reagent grades, equipment specifications, step-by-step timelines).

- Provide supplementary data (e.g., NMR spectra, HPLC chromatograms) with baseline noise thresholds.

- Reference standardized guidelines (e.g., Royal Society of Chemistry’s experimental reporting norms) .

Q. Comparative and Mechanistic Studies

Q. What strategies can elucidate the role of the sulfonyl chloride group in this compound’s reactivity compared to other electrophilic moieties?

- Methodological Answer :

- Conduct competition experiments with alternative electrophiles (e.g., acyl chlorides) under identical conditions.

- Measure reaction kinetics (e.g., pseudo-first-order rate constants) in nucleophilic environments (e.g., thiol-containing buffers).

- Use isotopic labeling (e.g., 35S) to track sulfonyl group transfer .

Q. Tables for Methodological Reference

| Parameter | Optimal Range | Analytical Validation |

|---|---|---|

| Reaction Temperature | 0–5°C (halogenation step) | IR/NMR for intermediate stability |

| Purity Threshold | >95% | HPLC (area normalization) |

| Enzyme Assay IC50 | 10–100 nM | Dose-response curve fitting |

Note: Tabulate experimental variables to streamline reproducibility .

Properties

IUPAC Name |

isoquinoline-6-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNO2S/c10-14(12,13)9-2-1-8-6-11-4-3-7(8)5-9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWADYKRPIUHOTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2)C=C1S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.